molecular formula C5H12ClF6N2P B1251092 Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate CAS No. 207915-99-9

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Cat. No.: B1251092
CAS No.: 207915-99-9
M. Wt: 280.58 g/mol
InChI Key: CUKNPSDEURGZCO-UHFFFAOYSA-N
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Description

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClF6N2P and its molecular weight is 280.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reagent in Peptide Synthesis

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate has been identified as an efficient reagent in peptide synthesis. Its role in facilitating the formation of carboxylic anhydrides on self-assembled monolayers (SAMs) is particularly noteworthy. This compound, also known as fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate or TFFH, demonstrates unique reactivity towards carboxylic acid-terminated SAMs, differentiating it from other reagents like cyanuric fluoride (Chi & Choi, 2006).

Applications in Organic Synthesis

This compound is also pivotal in various organic synthesis procedures. For instance, its use in the preparation of vinamidinium hexafluorophosphate salts showcases its versatility. These salts are created through reactions with phosphorus oxychloride in DMF and are known for being nonhygroscopic solids that are easy to handle (Davies et al., 2000). Additionally, it has been utilized in the direct synthesis of hydroxamates from carboxylic acids, contributing to the field of medicinal chemistry and drug development (Bailén et al., 2001).

Formation of N,N,N',N'-Tetramethylformamidinium Disulphide

Furthermore, this compound plays a role in the formation of N,N,N',N'-tetramethylformamidinium disulphide. This process involves chemical and electrochemical oxidation of tetramethylthiourea, which is significant in the study of electrochemical mechanisms and the synthesis of complex organic compounds (Bolzán et al., 2007).

Role in Complexation Studies

It is also valuable in the study of complexation behaviors in various solvents, such as in the conductometric investigation of n-tetrabutylammonium hexafluorophosphate. This study provides insights into the interactions between ions and solvents, crucial for understanding solvation and ion association in chemical processes (Tsierkezos & Philippopoulos, 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Mechanism of Action

Target of Action

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, also known as TCFH, is primarily used in the field of peptide synthesis . Its main targets are the carboxyl groups of amino acids, which it helps to transform into amide derivatives .

Mode of Action

TCFH acts as a coupling reagent in peptide synthesis . It facilitates the formation of peptide bonds by promoting the formation of amide derivatives from carboxyl groups of amino acids, rather than forming amides . This makes it particularly useful for coupling reactions involving sterically hindered amino acids .

Biochemical Pathways

The primary biochemical pathway affected by TCFH is peptide synthesis. By facilitating the formation of amide derivatives, TCFH aids in the coupling of amino acids, which are the building blocks of peptides and proteins .

Pharmacokinetics

Its role in facilitating peptide bond formation suggests that it may have a significant impact on the bioavailability of synthesized peptides .

Result of Action

The primary result of TCFH’s action is the successful synthesis of peptides, including those that are sterically hindered . It can also be used in the synthesis of onium salts and as a safer replacement for certain coupling reagents . Additionally, it has been used in the synthesis of cancer cell cytotoxins .

Action Environment

The efficacy and stability of TCFH can be influenced by environmental factors such as temperature and humidity. It is typically stored at temperatures between 2-8°C . As a non-hygroscopic coupling reagent, TCFH is less susceptible to moisture compared to other reagents .

Biochemical Analysis

Biochemical Properties

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in peptide coupling reactions. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The compound acts as an activating agent, converting carboxylic acids into reactive intermediates that can readily form amide bonds with amines. This interaction is essential for the synthesis of peptides and proteins, making Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate a valuable tool in biochemical research .

Cellular Effects

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, it has been shown to impact the expression of genes involved in cell growth and differentiation, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their activation or inhibition. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate can inhibit certain enzymes involved in metabolic pathways, thereby altering the flow of metabolites and influencing cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate remains stable under specific conditions, allowing for consistent results in biochemical experiments. Prolonged exposure to certain environmental factors can lead to its degradation, potentially affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Understanding the dosage effects of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is essential for determining its safe and effective use in biochemical research .

Transport and Distribution

The transport and distribution of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate within cells and tissues are essential for its biochemical effects. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This transport process ensures that Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate reaches its target sites within cells, where it can exert its effects on cellular processes. Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization ensures that Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate interacts with its intended biomolecules, leading to specific biochemical effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .

Properties

IUPAC Name

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKNPSDEURGZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451023
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207915-99-9, 94790-35-9
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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